molecular formula C24H19ClN2O B5065060 2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide

2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B5065060
M. Wt: 386.9 g/mol
InChI Key: GYPALSFXRFBPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. CQ has been extensively studied for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders. In

Mechanism of Action

The exact mechanism of action of CQ is not fully understood, but it is believed to act by inhibiting the heme polymerization process that is essential for the survival of the Plasmodium parasite. CQ is also thought to interfere with the DNA synthesis and cell division processes in cancer cells, leading to their death. In autoimmune disorders, CQ is believed to act by suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
CQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of heme polymerization in the Plasmodium parasite, the inhibition of autophagy in cancer cells, and the suppression of the immune response in autoimmune disorders. CQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

CQ has several advantages for lab experiments, including its low cost, wide availability, and ease of synthesis. However, CQ also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration of the concentration and duration of CQ treatment is necessary to avoid unwanted side effects.

Future Directions

There are several future directions for the research on CQ, including the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential use in combination with other drugs for the treatment of malaria, cancer, and autoimmune disorders, and the elucidation of its exact mechanism of action. Additionally, the use of CQ as a tool for studying autophagy and other cellular processes may lead to new insights into the pathogenesis of various diseases.

Synthesis Methods

The synthesis of CQ involves the reaction of 2-chlorobenzonitrile with 2,5-dimethylaniline and subsequent cyclization with 4-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or dimethylformamide. The yield of CQ can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.

Scientific Research Applications

CQ has been extensively studied for its potential use in treating malaria, a parasitic disease that affects millions of people worldwide. CQ is believed to act by inhibiting the growth and replication of the Plasmodium parasite, the causative agent of malaria. In addition to its antimalarial activity, CQ has also been investigated for its potential use in treating cancer and autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O/c1-15-11-12-16(2)22(13-15)27-24(28)19-14-23(18-8-3-5-9-20(18)25)26-21-10-6-4-7-17(19)21/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPALSFXRFBPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide

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